4,4'-Dimethoxybenzophenone
Overview
Description
4,4’-Dimethoxybenzophenone is an organic compound with the molecular formula C15H14O3This compound is characterized by its white crystalline appearance and is primarily used as an ultraviolet absorbing additive in plastic products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dimethoxybenzophenone typically involves the reaction of anisole with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through a Friedel-Crafts acylation mechanism, resulting in the formation of the desired product .
Industrial Production Methods: In industrial settings, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dimethoxybenzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Halogenated benzophenones
Scientific Research Applications
4,4’-Dimethoxybenzophenone has diverse applications in scientific research:
Chemistry: It is used as a photoinitiator in polymerization reactions and as a reagent in organic synthesis.
Biology: It serves as a probe in photochemical studies to investigate molecular interactions.
Medicine: It is explored for its potential use in drug development due to its photoreactive properties.
Industry: It is an important intermediate in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 4,4’-Dimethoxybenzophenone involves its ability to absorb ultraviolet light, leading to the formation of excited states. These excited states can participate in various photochemical reactions, such as photodecarboxylation and photoreduction. The compound’s photoreactivity makes it useful in applications requiring controlled light-induced reactions .
Comparison with Similar Compounds
- 4,4’-Dihydroxybenzophenone
- 4-Methoxybenzophenone
- 4,4’-Dimethylbenzophenone
Comparison: 4,4’-Dimethoxybenzophenone is unique due to its dual methoxy groups, which enhance its photoreactivity compared to its analogs. The presence of methoxy groups also influences its solubility and reactivity, making it more suitable for specific applications in photochemistry and material science .
By understanding the properties, synthesis, and applications of 4,4’-Dimethoxybenzophenone, researchers can leverage its unique characteristics for various scientific and industrial purposes.
Properties
IUPAC Name |
bis(4-methoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVHVYKVRGKLNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50237985 | |
Record name | 4,4'-Dimethoxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50237985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90-96-0 | |
Record name | 4,4′-Dimethoxybenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Dimethoxybenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Dimethoxybenzophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4191 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-Dimethoxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50237985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-dimethoxybenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.844 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4,4'-DIMETHOXYBENZOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM6ZQ9ZM6E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the nature of the excited triplet state of 4,4'-Dimethoxybenzophenone in different solvents?
A1: this compound exhibits solvent-dependent triplet state characteristics. In nonpolar solvents, it primarily adopts an nπ configuration with a characteristic benzophenone-like triplet-triplet absorption maximum around 525 nm []. Conversely, in aqueous solutions, a ππ triplet configuration dominates, displaying absorption maxima at 450 and 680 nm [].
Q2: How does this compound mediate photodecarboxylation reactions?
A2: this compound can act as a photosensitizer, absorbing light energy and transferring it to other molecules, promoting their reactions. In the context of photodecarboxylation, it facilitates the removal of carbon dioxide from specific molecules upon light irradiation [].
Q3: Can you explain the role of this compound in the photochemical fluorination of glycosyl substrates?
A3: this compound acts as a photocatalyst in the synthesis of glycosyl fluorides using sulfur(VI) hexafluoride []. Upon light absorption, it facilitates the generation of reactive fluorine species from sulfur(VI) hexafluoride, enabling the fluorination of various glycosyl substrates, even those with acid- or base-labile functionalities [].
Q4: What evidence supports a two-step energy transfer mechanism involving this compound and terbium ions?
A4: Research has shown that energy transfer from this compound to europium ions is only observed in the presence of terbium ions []. This observation, along with analysis of fluorescence, excitation spectra, fluorescence lifetimes, and time-resolved excitation spectra, suggests that terbium acts as an intermediary in a two-step, nonradiative energy transfer process [].
Q5: How does the presence of electron-donating substituents on benzophenones influence their photochemical reactivity with N-(1-Naphthoyl)-O-(p-toluoyl)-N-phenylhydroxylamine (NT)?
A5: Benzophenones with electron-donating substituents, such as 4,4′-bis(dimethylamino)benzophenone (BAB) and 4-dimethylaminobenzophenone (DAB), predominantly react with NT via an electron transfer pathway in their triplet excited state []. Conversely, benzophenones with weaker electron-donating or electron-withdrawing substituents, like this compound (DMB) and 3,3′-bis(trifluoromethyl)benzophenone (BFB), favor an energy transfer pathway when reacting with NT in their triplet excited state [].
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C15H14O3, and its molecular weight is 242.27 g/mol.
Q7: Are there different crystal forms of this compound?
A7: Yes, this compound exists in at least two polymorphic forms: a monoclinic form [] and a triclinic form []. Both forms contain two independent molecules in their asymmetric unit, with slight differences in the orientation of the benzene rings [].
Q8: Can this compound be used to synthesize tetraphenylethenes?
A9: Yes, this compound serves as a key starting material in the synthesis of tetraphenylethenes with lipophilic side chains []. The synthesis involves McMurry coupling of this compound, followed by demethylation and esterification to introduce various substituents [].
Q9: What is the role of this compound in synthesizing 4-(p-methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic acid?
A10: this compound is a crucial intermediate in the multistep synthesis of 4-(p-methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic acid []. The synthesis starts with a Friedel-Crafts reaction between anisole and anisole acid to yield this compound, which then undergoes a series of transformations, including condensation, dehydration, cyclization, and hydrolysis, to afford the final product [].
Q10: Can you describe the application of this compound in the synthesis of coumarin derivatives?
A11: this compound can be utilized as a starting material for synthesizing coumarin derivatives []. Reacting it with phenylacetic acid in the presence of an oxidant and triethylamine in acetone under reflux conditions results in the formation of the corresponding coumarin derivative [].
Q11: How effective is this compound as a UV absorber in cotton fabrics?
A12: this compound demonstrates significant UV-blocking capabilities when applied to cotton fabrics []. Its incorporation into the fabric treatment solution, particularly in combination with additives like Triton X-100, polyethylene glycol 400, and MgCl2·6H2O, leads to a marked reduction in UV transmittance, enhancing the fabric's UV protection properties [].
Q12: How does the addition of this compound affect the lightfastness of basic dyes on polyester fibers?
A13: this compound acts as a light screener when used with basic dyes on acid-modified polyethylene terephthalate fibers, improving their lightfastness, particularly within the critical fading region (CFR) of 350-425 nm []. It effectively absorbs UV radiation within this range, shielding the dyes from photodegradation [].
Q13: Can this compound be incorporated into plastic lenses, and what are the benefits?
A14: Yes, this compound can be incorporated into plastic lenses during the polymerization process []. Its inclusion imparts excellent ultraviolet absorption properties to the lenses, reducing the transmission of harmful UV rays that can negatively impact human health [].
Q14: Does this compound exhibit estrogenic activity?
A15: Yes, this compound has shown estrogenic activity in in vitro assays, particularly in the MCF-7 cell proliferation assay, indicating its potential to interact with estrogen receptors and potentially disrupt endocrine function [].
Q15: What is known about the environmental occurrence and fate of this compound and other benzophenone-type UV filters?
A16: Studies have detected the presence of this compound and other benzophenone-type UV filters in various environmental compartments, including water, sediments, and aquatic organisms, indicating their widespread occurrence and potential for ecological impact [, ]. These compounds enter the environment mainly through wastewater discharge and leaching from personal care products and industrial applications [].
Q16: What are the primary metabolic pathways of this compound in rats?
A18: In rats, this compound is rapidly metabolized through various pathways, including demethylation, hydroxylation, sulfonation, and glucuronidation []. These metabolic transformations lead to the formation of several metabolites, which can be identified and quantified using analytical techniques like high-performance liquid chromatography coupled with mass spectrometry [].
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